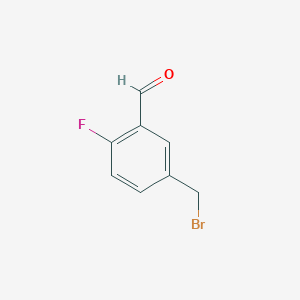
5-(Bromomethyl)-2-fluorobenzaldehyde
Übersicht
Beschreibung
Chemical compounds like “5-(Bromomethyl)-2-fluorobenzaldehyde” belong to the class of organic compounds known as aromatic aldehydes. These are aromatic compounds containing a carbonyl group directly attached to an aromatic ring .
Synthesis Analysis
The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine and fluorine) into an organic compound .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring (due to the ‘benzaldehyde’ component of the name), with a bromomethyl group (-CH2Br) and a fluorine atom attached at the 5th and 2nd carbon atoms respectively .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Halogenated compounds are often used in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(Bromomethyl)-2-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, reactivity, and stability would be influenced by the presence and position of the bromomethyl and fluorine groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Furan-2-enones
5-(Bromomethyl)-2-fluorobenzaldehyde can be used in the synthesis of furan-2-enones. This process involves the use of Wittig reactions of various phosphoranes. The synthesized enones have been observed to affect free-radical oxidation in model systems, particularly suppressing the generation of reactive oxygen species .
Antioxidant Activity
The compounds synthesized from 5-(Bromomethyl)-2-fluorobenzaldehyde have shown antioxidant activity. This is particularly important in the field of biochemistry and health sciences, where antioxidants play a crucial role in neutralizing harmful free radicals in the body .
Dye Manufacturing
5-(Bromomethyl)-2-fluorobenzaldehyde can be used in the production of multifunctional dyes. These dyes are important tools in biological experiments, helping researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Textile Dyeing
In the textile industry, dyes derived from 5-(Bromomethyl)-2-fluorobenzaldehyde can be used for textile dyeing. This application extends to both traditional fields and emerging fields such as functional textile processing .
Food Pigments
Dyes synthesized from 5-(Bromomethyl)-2-fluorobenzaldehyde can also be used as food pigments. These pigments are used to enhance the color and appearance of food products .
Dye-Sensitized Solar Cells
In the field of renewable energy, dyes derived from 5-(Bromomethyl)-2-fluorobenzaldehyde can be used in dye-sensitized solar cells. These solar cells are a type of thin film solar cell and are considered a promising alternative to traditional silicon solar cells .
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 5-(Bromomethyl)-2-fluorobenzaldehyde can act as an electrophile . The reaction involves the oxidative addition of the bromomethyl group to a palladium catalyst, followed by transmetalation with a boron reagent . The resulting organopalladium complex then undergoes reductive elimination to form the new carbon–carbon bond .
Biochemical Pathways
Bromomethyl compounds have been used in the synthesis of various heterocycles , which can interact with numerous biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
The bromomethyl group can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .
Result of Action
Bromomethyl compounds can potentially alkylate dna bases , which could lead to DNA crosslinking and intercalation . This could result in significant changes in cellular function, potentially leading to cytotoxic effects.
Action Environment
The action of 5-(Bromomethyl)-2-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the nature of the boron reagent . Additionally, the stability of bromomethyl compounds can be influenced by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUUCDJSGLSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278340 | |
| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820717-85-8 | |
| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



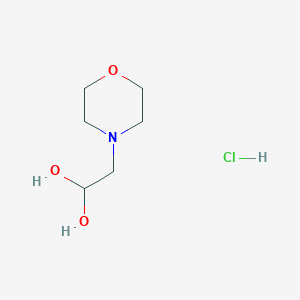

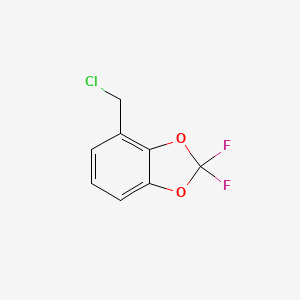
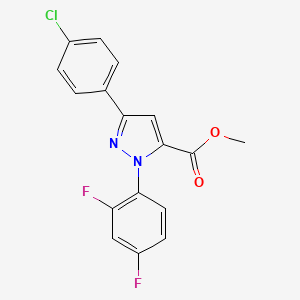
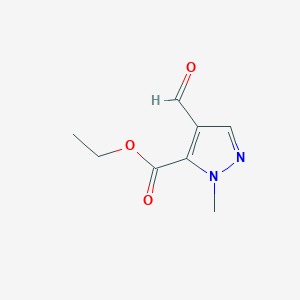
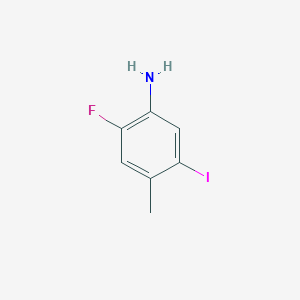
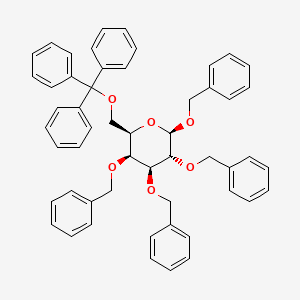
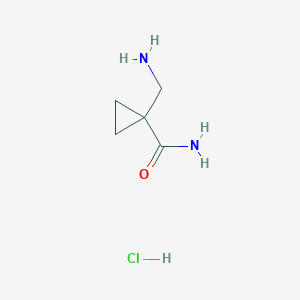
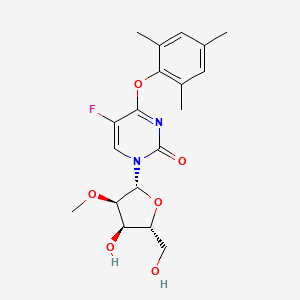


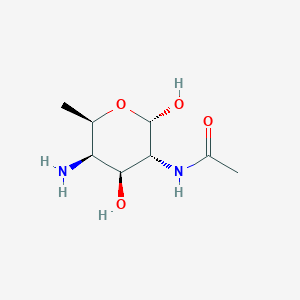
![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
